2-Chlorobenzonitrile chemical properties and reactivity
2-Chlorobenzonitrile chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzonitrile (OCBN), a seemingly unassuming crystalline solid, is a cornerstone intermediate in the fine chemical industry. Its strategic placement of a chlorine atom and a nitrile group on a benzene ring bestows upon it a unique and versatile reactivity profile. This guide offers an in-depth exploration of the chemical properties and reactivity of 2-chlorobenzonitrile, providing not just protocols, but the underlying chemical principles that govern its transformations. Understanding the nuances of this molecule is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] From its role as a precursor to antimalarial drugs to its use in creating vibrant dyes, 2-chlorobenzonitrile is a testament to the power of functional group interplay in organic synthesis.[3][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is the foundation of its application in research and development. These properties dictate its handling, purification, and analytical characterization.
Physicochemical Properties
2-Chlorobenzonitrile is a white to light yellow crystalline powder that is sparingly soluble in water but readily soluble in many organic solvents.[6][7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 873-32-5 | [2][7] |
| Molecular Formula | C₇H₄ClN | [7][8][9] |
| Molecular Weight | 137.57 g/mol | [7][8][9] |
| Appearance | White to pale yellow crystalline powder/solid | [6][7][10] |
| Melting Point | 43-46 °C | [9][11] |
| Boiling Point | 232 °C | [9][11] |
| Density | 1.18 g/cm³ | [9][11] |
| Flash Point | 227 °F (108.3 °C) | [11] |
| Solubility | Sparingly soluble in water (1 g/L); soluble in organic solvents | [6][10] |
| LogP | 2.21 | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 2-chlorobenzonitrile. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Aromatic protons appear as multiplets in the aromatic region. | [9][12] |
| ¹³C NMR | Distinct signals for the nitrile carbon, the carbon bearing the chlorine, and the other aromatic carbons. | [9] |
| IR Spectroscopy | Characteristic strong absorption for the C≡N stretch, along with bands for C-Cl and aromatic C-H and C=C stretching. | [9][13] |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a monochlorinated compound. | [7][9][13] |
Synthesis of 2-Chlorobenzonitrile
The synthesis of 2-chlorobenzonitrile can be approached through several routes, with the choice of method often depending on the scale and available starting materials.
Common Synthetic Routes
-
Ammoxidation of 2-Chlorotoluene : This is a key industrial method that involves the vapor-phase reaction of 2-chlorotoluene with ammonia and oxygen over a solid catalyst, typically a mixed metal oxide such as V₂O₅/Al₂O₃.[14][15][16] This one-step process is efficient for large-scale production.[14][15]
-
From 2-Chlorobenzoic Acid : A common laboratory and industrial preparation involves the reaction of 2-chlorobenzoic acid with urea at elevated temperatures (around 140-230°C).[6][8][17] This method is robust and provides good yields.[8]
-
From 2-Chlorobenzaldehyde : 2-Chlorobenzaldehyde can be converted to 2-chlorobenzonitrile in a one-pot reaction using reagents such as ammonium hydroxide, sodium persulfate, and an iron(II) chloride catalyst.[8]
Generalized Laboratory Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-chlorobenzonitrile in a laboratory setting.
Caption: Generalized workflow for the laboratory synthesis of 2-chlorobenzonitrile.
Chemical Reactivity and Key Reactions
The reactivity of 2-chlorobenzonitrile is dominated by the interplay between the electron-withdrawing nitrile group and the chloro substituent on the aromatic ring. The nitrile group strongly activates the ring towards nucleophilic attack, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[6][18]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in 2-chlorobenzonitrile is susceptible to displacement by a variety of nucleophiles. This is a cornerstone of its utility in synthesis.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates the reaction. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Caption: SNAr mechanism of 2-chlorobenzonitrile.
Experimental Protocol: Synthesis of 2-Cyano-4-nitroaniline
This protocol details the synthesis of a key dye intermediate from 2-chlorobenzonitrile.[3][6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzonitrile in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile : Add an excess of the nucleophile, in this case, a source of ammonia (e.g., aqueous ammonia), and 4-nitrophenol.
-
Heating : Heat the reaction mixture to a temperature sufficient to promote the substitution reaction, typically in the range of 100-150 °C, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Isolation and Purification : Collect the solid product by filtration, wash it with water to remove any remaining salts and DMF, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Hydrolysis of the Nitrile Group
The nitrile group of 2-chlorobenzonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[18]
Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Chlorobenzoic Acid
-
Reaction Setup : Place 2-chlorobenzonitrile and an aqueous solution of a strong base (e.g., sodium hydroxide) in a round-bottom flask equipped with a reflux condenser.
-
Heating : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the evolution of ammonia gas (which can be tested with moist pH paper).[19]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the sodium salt of 2-chlorobenzoic acid.
-
Acidification : Carefully acidify the cooled reaction mixture with a strong acid (e.g., hydrochloric acid) until the solution is acidic. This will precipitate the 2-chlorobenzoic acid.[19]
-
Isolation : Collect the precipitated solid by filtration, wash with cold water, and dry.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, providing a route to 2-chlorobenzylamine.
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)
-
Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Substrate : Dissolve 2-chlorobenzonitrile in the same anhydrous solvent and add it dropwise to the LAH suspension at a controlled temperature (typically 0 °C).
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Quenching : Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).
-
Isolation : Filter the resulting mixture to remove the aluminum salts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Metal-Catalyzed Cross-Coupling Reactions
2-Chlorobenzonitrile is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[6][18] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[18]
Mechanistic Overview: Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup : To a reaction vessel, add 2-chlorobenzonitrile, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent : Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Inert Atmosphere : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.
-
Heating : Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Research and Development
The versatile reactivity of 2-chlorobenzonitrile makes it a valuable building block in several areas of chemical research and industry.
-
Pharmaceuticals : It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][4] Notably, it is used in the production of antimalarial drugs like nitroquine and in the development of compounds with potential anti-inflammatory and analgesic properties.[5][6][11][20]
-
Agrochemicals : 2-Chlorobenzonitrile is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1][2][4][20]
-
Dyes and Pigments : It serves as a precursor for important dye intermediates, such as 2-cyano-4-nitroaniline, which are used in the textile and printing industries.[1][3][4]
-
Material Science : This compound is employed in the synthesis of specialty polymers and resins, contributing to the development of advanced materials.[2][20]
Safety and Handling
2-Chlorobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards : It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7][21] It may also be harmful if inhaled.[10] Upon combustion, it can produce toxic fumes of hydrogen chloride, nitrogen oxides, and cyanides.[21]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[21][22][23] Work in a well-ventilated area or a fume hood.[21][22]
-
Handling : Avoid contact with skin, eyes, and clothing.[21][22] Avoid formation of dust and aerosols.[21] Keep away from incompatible materials such as strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[21][23]
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes.[21]
-
Skin Contact : Wash off with soap and plenty of water.[22]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[21][22]
-
Inhalation : Move the person into fresh air.[22] In all cases of exposure, seek immediate medical attention.[21][22]
-
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[21][22]
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